![molecular formula C13H9NO3 B1322065 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde CAS No. 924868-84-8](/img/structure/B1322065.png)
4'-Nitro[1,1'-biphenyl]-2-carbaldehyde
Overview
Description
4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is likely a derivative of 4-Nitrobiphenyl, which is a white to yellow needle-like crystalline solid with a sweetish odor . It is used as a plasticizer for resins and polystyrene, a fungicide for textiles, and a wood preservative .
Molecular Structure Analysis
The molecular structure of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is likely similar to that of 4-Nitrobiphenyl, which has a molecular formula of C12H9NO2 .Chemical Reactions Analysis
Specific chemical reactions involving 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde were not found in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde are likely similar to those of 4-Nitrobiphenyl, which is insoluble in water .Scientific Research Applications
Synthesis of Molecular Nanosheets
4’-Nitro[1,1’-biphenyl]-2-carbaldehyde can be used in the synthesis of molecular nanosheets through a process called low-energy electron irradiation . These nanosheets, also known as carbon nanomembranes (CNMs), are cross-linked aromatic self-assembled monolayers (SAMs) that have favorable mechanical stability and tunable functional properties . The cross-linking process is studied using different electron energies ranging from 2.5 to 100 eV in ultra-high vacuum .
Creation of Nanosensors
The molecular nanosheets created from 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde have a high potential for various applications, including the creation of nanosensors . These nanosensors can be used in various fields, such as environmental monitoring, healthcare, and industrial process control .
Development of Separation Membranes
Another application of the molecular nanosheets is their use in the development of separation membranes for osmosis or energy conversion devices . These membranes can be used in water purification processes, desalination plants, and energy storage systems .
Synthesis of Schiff Bases
4’-Nitro[1,1’-biphenyl]-2-carbaldehyde can be used in the synthesis of Schiff bases . These Schiff bases are formed through a condensation reaction of carbonyl compounds with primary amines . They are capable of bonding to almost all metals of the periodic table .
Creation of Metal Complexes
The Schiff bases derived from 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde can react with copper-, iron-, and zinc-acetate to produce corresponding complexes . These metal complexes have various applications in fields like catalysis, magnetism, and medicine .
Biomedical Applications
The Schiff bases and their metal complexes synthesized from 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde have potential biomedical applications . They can be investigated as anticancer or antimicrobial agents , providing a new avenue for drug discovery and development .
Safety and Hazards
Mechanism of Action
Target of Action
Similar nitro-biphenyl compounds have been studied for their interactions with various biological targets .
Mode of Action
Nitro-biphenyl compounds generally interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or disrupting cellular processes .
Biochemical Pathways
Nitro-biphenyl compounds can potentially affect various biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde interacts with its targets and performs its action.
properties
IUPAC Name |
2-(4-nitrophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTVTGNXHQJVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621414 | |
Record name | 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |
CAS RN |
924868-84-8 | |
Record name | 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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